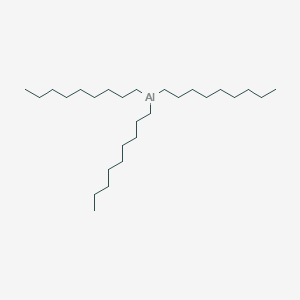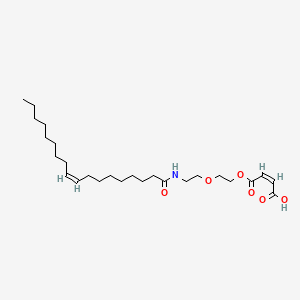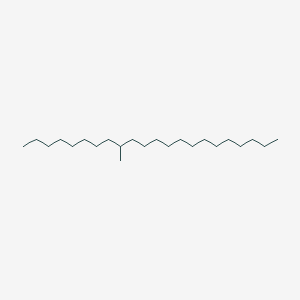![molecular formula C13H16O B14645909 4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one CAS No. 52086-36-9](/img/structure/B14645909.png)
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by a fused ring system that includes a benzene ring and a cycloheptane ring, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the alkylation of a benzene derivative, followed by cyclization using a Lewis acid catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol: Another compound with a similar fused ring system but different functional groups.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A compound with a similar core structure but different substituents.
Uniqueness
4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one is unique due to its specific functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
52086-36-9 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
4-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-10-6-5-8-11-7-3-2-4-9-12(14)13(10)11/h5-6,8H,2-4,7,9H2,1H3 |
InChI-Schlüssel |
LBIFURYIRQEEBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)CCCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


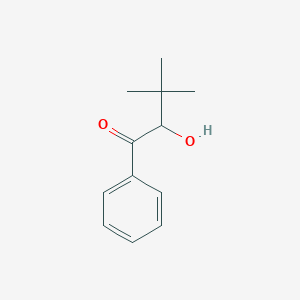
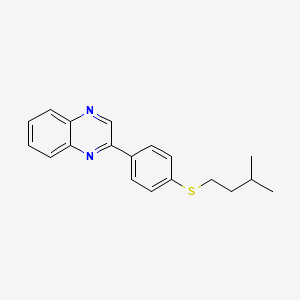
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
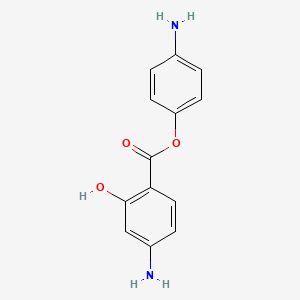
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
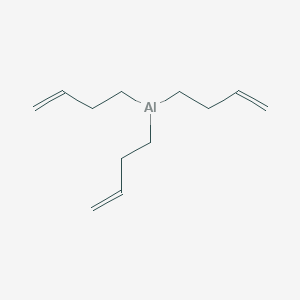
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)

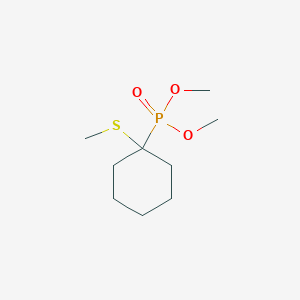
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)

